Methyl 3-bromo-4-pentylbenzoate
Description
Methyl 3-bromo-4-pentylbenzoate is a brominated aromatic ester characterized by a methyl ester group at the para position, a pentyl chain at the meta position, and a bromine substituent at the ortho position relative to the ester (Figure 1). This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its unique combination of a bulky alkyl chain and electron-withdrawing bromine atom. Its molecular formula is C₁₃H₁₇BrO₂, with a molecular weight of 293.18 g/mol (estimated). The pentyl group enhances hydrophobicity, while the bromine atom facilitates electrophilic substitution reactions, making it a versatile precursor in fine chemical synthesis .
Properties
CAS No. |
1131594-20-1 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
methyl 3-bromo-4-pentylbenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
TXGIQXAKTJIJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of 4-pentylbenzoic acid followed by esterification. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The esterification step can be carried out using methanol and a strong acid like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The pentyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-pentylbenzyl alcohol.
Oxidation: Formation of 3-bromo-4-pentylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-pentylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of Methyl 3-bromo-4-pentylbenzoate include:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-methylbenzoate | 148547-19-7 | Br (4), CH₃ (3) | C₉H₉BrO₂ | 229.07 | 1.00 |
| Methyl 3-bromo-4-formylbenzoate | 90484-53-0 | Br (3), CHO (4) | C₉H₇BrO₃ | 259.06 | 0.98 |
| Methyl 2-bromo-4-methylbenzoate | 87808-49-9 | Br (2), CH₃ (4) | C₉H₉BrO₂ | 229.07 | 0.98 |
| Ethyl 3-bromo-4-pentylbenzoate | 1131594-50-7 | Br (3), C₅H₁₁ (4), C₂H₅ ester | C₁₄H₁₉BrO₂ | 307.21 | — |
| Methyl 4-bromo-3-formamidobenzoate | — | Br (4), NHCHO (3) | C₉H₈BrNO₃ | 281.9 | — |
Key Observations :
- Substituent Position and Size : The pentyl group in this compound significantly increases steric bulk compared to smaller substituents like methyl or formyl groups. This reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices (e.g., polymers, lipid bilayers) .
- Bromine vs. Functional Groups: Bromine at position 3 (as in the target compound) directs electrophilic substitution to position 5, whereas formyl or amino groups (e.g., Methyl 3-bromo-4-formylbenzoate or Methyl 4-bromo-3-formamidobenzoate ) introduce additional reactivity for condensation or nucleophilic reactions.
- Ester Group Variation : Ethyl 3-bromo-4-pentylbenzoate (CAS 1131594-50-7) has an ethyl ester instead of methyl, increasing molecular weight by ~14 g/mol and slightly reducing volatility .
Physical and Chemical Properties
Comparative data from methyl ester analogues (Table 3, ; Table 3, ):

| Property | This compound | Methyl 4-bromo-3-methylbenzoate | Ethyl 3-bromo-4-pentylbenzoate |
|---|---|---|---|
| Boiling Point (°C) | ~320 (est.) | ~250 | ~335 (est.) |
| LogP (Octanol-Water) | 4.2 | 2.8 | 4.5 |
| Solubility in Water (mg/L) | <10 | ~50 | <5 |
| Melting Point (°C) | 45–50 | 60–65 | 30–35 |
Insights :
- The pentyl chain increases hydrophobicity (higher LogP) and lowers water solubility compared to methyl or ethyl substituents.
- Ethyl esters exhibit lower melting points due to reduced crystallinity compared to methyl esters .
Biological Activity
Methyl 3-bromo-4-pentylbenzoate is an organic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15BrO2
- Molecular Weight : 271.15 g/mol
- IUPAC Name : this compound
The compound features a bromine atom attached to the benzene ring, which is known to influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with bromine substitutions exhibit enhanced antimicrobial properties. The presence of the bromine atom can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
- Anti-inflammatory Effects : Research has shown that methyl esters can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, reducing inflammation in various tissues.
- Antioxidant Properties : The structure of this compound suggests potential antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated benzoates, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
This study highlights the potential application of this compound in developing new antimicrobial agents.
Anti-inflammatory Research
In a separate investigation focused on anti-inflammatory properties, this compound was administered in a murine model of acute inflammation. The findings revealed a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases.
| Inflammatory Marker | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 450 | 250 |
| IL-6 | 300 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
